Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate is a complex organic compound with the molecular formula C18H17Cl2NO4 It is characterized by the presence of multiple functional groups, including ester, amide, and aromatic rings
Preparation Methods
The synthesis of Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: Starting with 4-chlorobenzoic acid, it is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-chlorobenzoate.
Amidation: The ester is then reacted with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high purity this compound.
Chemical Reactions Analysis
Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its structural complexity and functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate can be compared with similar compounds such as:
Methyl 4-chlorobenzoate: Lacks the amide and additional aromatic ring, making it less complex.
Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Contains a nitro group, which imparts different chemical reactivity and biological activity.
Methyl 4-chloro-4-oxobutyrate: Has a different carbonyl group, leading to different chemical properties.
Properties
Molecular Formula |
C18H17Cl2NO4 |
---|---|
Molecular Weight |
382.2g/mol |
IUPAC Name |
methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-18(2,25-13-7-5-12(19)6-8-13)17(23)21-15-10-11(16(22)24-3)4-9-14(15)20/h4-10H,1-3H3,(H,21,23) |
InChI Key |
HLNXPGFGXMLXLM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.